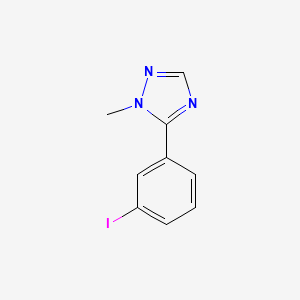

5-(3-Iodophenyl)-1-methyl-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

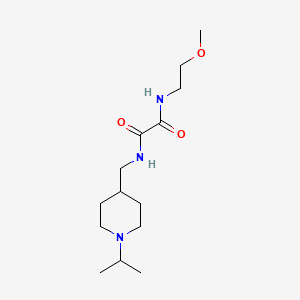

The compound “5-(3-Iodophenyl)-1-methyl-1,2,4-triazole” is a triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While the specific synthesis pathway for “5-(3-Iodophenyl)-1-methyl-1,2,4-triazole” is not available, triazoles are commonly synthesized using the Huisgen 1,3-dipolar cycloaddition, also known as the "click reaction" .Molecular Structure Analysis

The molecular structure of “5-(3-Iodophenyl)-1-methyl-1,2,4-triazole” would likely consist of a triazole ring attached to an iodinated phenyl group at the 5-position and a methyl group at the 1-position .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-(3-Iodophenyl)-1-methyl-1,2,4-triazole derivatives have been a focus of research due to their diverse biological activities and potential applications. Bihdan & Parchenko (2018) synthesized a series of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol derivatives and investigated their physical-chemical properties. The synthesized compounds exhibited solubility in organic solvents and underwent crystallization in isopropanol. They utilized various physical-chemical analysis methods to confirm the structure of synthesized compounds, noting their individuality and the match between the experimental peaks and calculated values of molecular masses (Bihdan & Parchenko, 2018).

Biological and Antimicrobial Activities

The 1,2,4-triazole derivatives, including those similar to 5-(3-Iodophenyl)-1-methyl-1,2,4-triazole, have been studied for various biological activities. Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and assessed their antimicrobial activities, finding that some derivatives exhibited moderate to good activities against test microorganisms (Bektaş et al., 2007).

Anticonvulsant and Antispastic Properties

Kane et al. (1994) investigated certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles for anticonvulsant activity and found that they acted as selective antagonists of strychnine-induced convulsions, suggesting potential as antispastic agents. They noted that one compound, in particular, reduced hyperreflexia in rats, indicating potential glycine-agonist-like properties which might be beneficial in treating spasticity (Kane et al., 1994).

Quantum Mechanical and Molecular Docking Studies

Al-Otaibi et al. (2020) conducted comprehensive quantum mechanical studies on triazole derivatives, including the assessment of their structural, nonlinear optical, electronic, and biological properties. They employed molecular docking studies with various inhibitors and analyzed the compounds' interaction with graphene monolayer, noting an enhancement in various physico-chemical descriptors and surface-enhanced Raman spectra (Al-Otaibi et al., 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-(3-iodophenyl)-1-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c1-13-9(11-6-12-13)7-3-2-4-8(10)5-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAMNOMIMXIERS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Iodophenyl)-1-methyl-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2406081.png)

![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)

![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)